N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

ERK2 inhibition MAPK signaling oncology

This pyridinyl-pyrazolyl acetamide is Example 276 from US Patent 9,670,208, providing a well-characterized ERK2 inhibitor (IC50=0.90 nM) with established IP provenance. Its distinct scaffold offers an essential orthogonal chemotype for confirming on-target ERK2 inhibition and mapping differential kinase selectivity when used alongside triazolopyridine series inhibitors. The pyridin-3-yl acetamide side chain serves as a synthetically accessible diversification handle for medicinal chemistry teams expanding beyond dominant ERK2 inhibitor scaffolds. Ideal for biochemical screening, kinase profiling panels, and as a reference standard in MAPK pathway dependency studies.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 2034463-01-7
Cat. No. B2641538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
CAS2034463-01-7
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CN=CC=C3
InChIInChI=1S/C17H17N5O/c1-22-16(4-6-21-22)15-7-14(10-19-12-15)11-20-17(23)8-13-3-2-5-18-9-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,23)
InChIKeyBUCZQJKREZPWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034463-01-7): ERK2 Kinase Inhibitor Procurement Evidence Guide


N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034463-01-7) is a synthetic small-molecule serine/threonine kinase inhibitor belonging to the pyridinyl-pyrazolyl carboxamide class. The compound is disclosed as Example 276 in US Patent 9,670,208 (Array BioPharma / Genentech), where it is characterized as a potent and selective inhibitor of ERK2 (extracellular signal-regulated kinase 2, MAPK1) [1]. BindingDB entry BDBM193412 records its ERK2 enzymatic IC₅₀ as 0.90 nM at pH 7.3, establishing it as a low-single-digit nanomolar ERK2 ligand suitable for oncology research applications targeting the RAS-RAF-MEK-ERK signaling axis [2].

Why Generic Substitution Fails for N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide: Scaffold-Specific Binding Interactions Preclude Interchangeability


ERK2 inhibitors within the pyridinyl-pyrazolyl carboxamide class are not interchangeable despite sharing a common pharmacophore. The target compound incorporates a distinct pyridin-3-yl acetamide side chain linked via a methylene bridge to a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl core, a connectivity pattern that diverges from closely related patent examples such as Example 123 (IC₅₀ = 2.80 nM), which bears an alternative heteroaryl-substituted triazolopyridinyl-pyrimidin-2-amine scaffold [1]. Even within the same patent family, minor structural modifications produce >3-fold differences in ERK2 inhibitory potency, reflecting altered ATP-binding pocket complementarity [2]. Furthermore, the pyridin-3-yl acetamide group differs from the 4-fluorophenyl, 2-chlorophenyl, or cyclopentyl acetamide congeners commercially catalogued as structural analogs — none of which have publicly disclosed ERK2 IC₅₀ values, rendering their substitution for the target compound scientifically unsupported without independent validation [3]. The quantitative evidence below establishes the specific performance boundaries that define where this compound sits relative to its nearest characterized comparators.

Quantitative Differentiation Evidence: N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide vs. Nearest Comparators


ERK2 Enzymatic Potency: Direct Head-to-Head Comparison Against Patent Example 123

In the identical ERK-2 enzymatic assay format (human ERK-2, N-terminal 6-His fusion, pH 7.3) reported within the same patent (US 9,670,208), the target compound (Example 276) demonstrates an IC₅₀ of 0.90 nM, representing a 3.1-fold improvement in potency over Example 123, which records an IC₅₀ of 2.80 nM [1][2]. Both compounds share a pyrimidin-2-amine linker but diverge in their distal heteroaryl substitution: the target compound bears a pyridin-3-yl acetamide side chain, whereas Example 123 incorporates a distinct triazolopyridinyl-pyrimidine arrangement. This potency differential is quantifiable and reproducible within the same experimental system.

ERK2 inhibition MAPK signaling oncology kinase inhibitor enzymatic assay

Equipotent ERK2 Inhibition with Structural Divergence: Comparison Against Patent Example 403

The target compound (Example 276, IC₅₀ = 0.90 nM) and Example 403 (BDBM193776, IC₅₀ = 0.90 nM) achieve identical ERK2 enzymatic potency at pH 7.3, yet differ fundamentally in scaffold architecture [1][2]. Example 403 features a triazolopyridinyl-pyrimidin-2-amine core substituted with a 3-fluoro-4-methoxybenzyl group and a tetrahydropyran moiety, whereas the target compound employs a pyridinyl-pyrazolyl core with a pyridin-3-yl acetamide side chain. Equivalent potency achieved through structurally divergent scaffolds provides two important procurement signals: (a) each scaffold may exhibit distinct kinase selectivity fingerprints not captured by single-target enzymatic IC₅₀ data, and (b) the pyridin-3-yl acetamide motif offers synthetic tractability advantages — a single-step amide coupling from commercially available 2-(pyridin-3-yl)acetic acid — relative to the more complex triazolopyridine construction required for Example 403.

ERK2 inhibition structure-activity relationship scaffold hopping kinase selectivity

Cross-Study Benchmarking Against Clinical-Stage ERK1/2 Inhibitor SCH772984

In cross-study alignment, the target compound's ERK2 IC₅₀ of 0.90 nM falls within the same potency tier as the well-characterized clinical tool compound SCH772984, which reports an ERK2 IC₅₀ of 1.0 nM in biochemical assays [1][2]. Note that SCH772984 is a secondary carboxamide-based ATP-competitive inhibitor with a distinct indazole-pyrimidine-piperazine scaffold, whereas the target compound belongs to the pyridinyl-pyrazolyl carboxamide class. The marginal 1.1-fold potency difference (0.90 vs. 1.0 nM) should not be interpreted as a meaningful efficacy advantage; rather, it establishes that the target compound operates at comparable biochemical potency to a widely cited ERK1/2 reference inhibitor. Procurement relevance: the target compound provides a structurally distinct alternative to SCH772984 for studies requiring orthogonal ERK2 chemotypes to control for scaffold-specific artifacts in cellular or in vivo models.

ERK2 inhibition clinical benchmark cross-study comparison ATP-competitive inhibitor

Potency Positioning Relative to High-Affinity Clinical ERK1/2 Inhibitor Ulixertinib (BVD-523)

Ulixertinib (BVD-523, VRT752271), an ATP-competitive, reversible ERK1/2 inhibitor that has advanced to Phase I/II clinical evaluation, reports an ERK2 IC₅₀ of <0.3 nM — at least 3-fold more potent than the target compound (IC₅₀ = 0.90 nM) in biochemical assays [1][2]. This potency gap must be interpreted within the context of massively different chemical scaffolds: ulixertinib is a pyrrolopyridine-based inhibitor optimized through extensive clinical candidate profiling, while the target compound is a research-stage pyridinyl-pyrazolyl acetamide from a patent disclosure. The quantitative differentiation is relevant for procurement decisions where maximal potency is the primary selection criterion; however, the target compound retains value in discovery-stage applications where ulixertinib's intellectual property constraints, cost, or scaffold-dependent pharmacological properties may be limiting factors. Note: this comparison is cross-study; assay conditions differ and direct numerical translation should be treated as indicative rather than absolute.

ERK2 inhibition clinical comparator ulixertinib potency benchmark

Intra-Patent Scaffold Divergence: Structural Differentiation from the Triazolopyridine-Dominant Series

The majority of ERK2-active examples in US Patent 9,670,208 employ a [1,2,4]triazolo[4,3-a]pyridin-7-yl-pyrimidin-2-amine core (e.g., Examples 49, 123, 403, 512). The target compound (Example 276) is a distinct departure: it replaces the triazolopyridine-pyrimidine scaffold with a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl core linked via methylene to a pyridin-3-yl acetamide [1]. This structural divergence is not cosmetic — the pyrazolyl-pyridine motif replaces the planar triazolopyridine system, altering both the three-dimensional shape and the hydrogen-bond donor/acceptor profile within the ATP-binding pocket. While no kinome-wide selectivity data for the target compound are publicly available, scaffold divergence of this magnitude routinely produces differential off-target kinase inhibition profiles [2]. The procurement implication is that the target compound should be treated as a chemically distinct ERK2 inhibitor series representative, not merely a potency variant within the triazolopyridine series.

scaffold diversity structure-activity relationship pyridinyl-pyrazole triazolopyridine chemical series differentiation

Recommended Research and Industrial Application Scenarios for N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide


Orthogonal ERK2 Chemotype for Target Engagement and Selectivity Profiling

In cellular target engagement studies, researchers frequently require two structurally unrelated inhibitors of the same target to confirm that observed phenotypes arise from on-target ERK2 inhibition rather than compound-specific off-target effects. The target compound (pyridinyl-pyrazolyl acetamide scaffold, IC₅₀ = 0.90 nM) serves this orthogonal role alongside the triazolopyridine series (e.g., Example 403, IC₅₀ = 0.90 nM) or clinical reference compounds such as SCH772984 (IC₅₀ = 1.0 nM), enabling robust SAR-by-chemotype validation as established in Section 3, Evidence Items 2 and 3 [1][2][3].

Kinase Inhibitor SAR Expansion Starting from a Non-Triazolopyridine ERK2 Scaffold

Medicinal chemistry teams seeking to diversify beyond the dominant triazolopyridine-pyrimidine ERK2 inhibitor series — which accounts for the majority of active examples in US 9,670,208 — can use the target compound as a starting point for pyridinyl-pyrazolyl acetamide SAR exploration. The pyridin-3-yl acetamide side chain offers a synthetically accessible diversification handle via simple amide coupling reactions, and the 0.90 nM ERK2 IC₅₀ provides a potency benchmark against which newly synthesized analogs can be compared, as documented in Evidence Items 1 and 5 [1][4].

RAS-RAF-MEK-ERK Pathway Inhibition in MAPK-Dependent Cancer Cell Line Panels

For oncology researchers investigating MAPK pathway dependency, the target compound provides a potent (IC₅₀ = 0.90 nM) ERK2 inhibitor tool from a patent-disclosed series with established intellectual property provenance. Its potency places it within the effective range for inhibiting ERK2-dependent phosphorylation of downstream substrates (e.g., RSK, c-Fos) in cell-based assays, although users should verify cellular IC₅₀ values independently as no cell-based potency data for this specific compound are currently publicly available. The compound is most appropriately deployed in biochemical screens and as a reference inhibitor for in vitro kinase selectivity profiling, as contextualized by Evidence Items 1 and 4 [1][2].

Procurement for Kinase Selectivity Panel Screening and Off-Target Risk Assessment

Given the scaffold divergence between the target compound and the triazolopyridine-dominant series (Evidence Item 5), procurement of both chemotypes enables parallel kinome-wide selectivity profiling. Differential off-target kinase inhibition patterns between the pyridinyl-pyrazolyl acetamide and triazolopyridine-pyrimidine scaffolds can be mapped experimentally, providing critical data for lead series triage decisions. The target compound's single-digit nanomolar ERK2 potency justifies its inclusion in broad kinase profiling panels where ERK2 is a primary target of interest, as established in Evidence Items 1 and 5 [1][4].

Quote Request

Request a Quote for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.